molecular formula C24H30N4O4S2 B2813325 ethyl 4-(2-{[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate CAS No. 851410-69-0

ethyl 4-(2-{[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate

Cat. No.: B2813325
CAS No.: 851410-69-0
M. Wt: 502.65
InChI Key: GSHGUFCGLBYMJD-UHFFFAOYSA-N
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Description

The compound ethyl 4-(2-{[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate (hereafter referred to as Compound A) is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidinone core fused with a sulfur-containing thioether linkage and a piperazine carboxylate ester. This article provides a systematic comparison of Compound A with structurally and functionally related compounds, leveraging computational and experimental data from diverse sources.

Properties

IUPAC Name

ethyl 4-[2-[[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4S2/c1-5-32-24(31)27-8-6-26(7-9-27)20(29)14-33-23-25-19-13-17(4)34-21(19)22(30)28(23)18-11-15(2)10-16(3)12-18/h10-12,17H,5-9,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHGUFCGLBYMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-(2-{[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the piperazine ring and the ethyl ester group. Key steps in the synthesis may include:

    Formation of the thieno[3,2-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine ring: This can be achieved through nucleophilic substitution reactions, where the piperazine ring is attached to the thieno[3,2-d]pyrimidine core.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

ethyl 4-(2-{[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

ethyl 4-(2-{[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analysis of Compound A

Compound A comprises three key domains:

Thieno[3,2-d]pyrimidinone Core: A fused bicyclic system with a sulfur atom in the thiophene ring and a ketone group at position 2.

3,5-Dimethylphenyl Substituent: A lipophilic aromatic group at position 3 of the pyrimidinone ring.

Piperazine Carboxylate Ester : A sulfanyl-acetyl linker connects the core to an ethyl carboxylate-substituted piperazine, enhancing solubility and bioavailability.

Structural Similarity

Structural analogs were identified using fingerprint-based similarity indexing (Tanimoto coefficient) and 3D superposition methods (–11). Key comparisons include:

Table 1: Structural Comparison of Compound A with Analogous Compounds
Compound Name/ID Core Structure Substituents Tanimoto Index Reference
Compound A Thieno[3,2-d]pyrimidinone 3,5-Dimethylphenyl, sulfanyl-acetyl-piperazine carboxylate
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-... Thiazolo[3,2-a]pyrimidine 4-Methylphenyl, pyrazolylmethylidene, dichlorophenyl ~0.65
Aglaithioduline Linear hydroxamate Aliphatic chain, hydroxamic acid (SAHA analog) ~0.70*
Ethyl 4-[2-(tert-butoxycarbonyl(methyl)amino)... Pyrimidine tert-Butoxycarbonyl, methylthio, phenylethoxy ~0.55
  • Thiazolo[3,2-a]pyrimidine derivatives () share a fused sulfur-containing core but lack the piperazine carboxylate moiety, reducing solubility.
  • Pyrimidine-based esters () exhibit moderate similarity due to shared pyrimidine and carboxylate groups but differ in substituent complexity.

Physicochemical and Pharmacokinetic Properties

Compound A’s ester group and piperazine ring enhance aqueous solubility compared to non-polar analogs. Key comparisons:

Table 2: Physicochemical Properties
Property Compound A Thiazolo[3,2-a]pyrimidine () Aglaithioduline ()
Molecular Weight (g/mol) ~529.6 ~635.2 ~264.3
logP (Predicted) ~3.8 ~4.5 ~1.2
Hydrogen Bond Acceptors 7 9 4
Solubility (mg/mL) Moderate Low High
  • Compound A ’s logP (~3.8) suggests balanced lipophilicity, favorable for membrane permeability.
  • The thiazolo[3,2-a]pyrimidine derivative () has higher logP, likely due to dichlorophenyl and pyrazolyl groups.

Cross-Reactivity and Selectivity

Cross-reactivity in immunoassays () and off-target effects in virtual screening () highlight the importance of structural nuances:

  • The 3,5-dimethylphenyl group in Compound A may reduce off-target binding compared to simpler aryl substituents.
  • Sulfanyl-acetyl linkers could confer selectivity toward cysteine-rich targets (e.g., deubiquitinases).

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis of this thienopyrimidine-piperazine derivative typically involves multi-step protocols, including:

  • Key steps : Cyclocondensation of thiophene precursors, sulfanyl acetylation, and piperazine coupling under reflux conditions.
  • Critical parameters :
    • Temperature : 195–230°C for cyclization steps to ensure ring closure .
    • Catalysts : Palladium on carbon (Pd/C) for hydrogenation or coupling reactions .
    • Solvents : Polar aprotic solvents (e.g., DMF) for nucleophilic substitution .
  • Yield optimization : Varies (30–65%) depending on reagent purity and stepwise purification via column chromatography .

Q. Which analytical techniques are most reliable for structural characterization?

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry .
    • IR : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and thioether (C-S, ~650 cm1^{-1}) groups .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
  • X-ray crystallography : For resolving 3D conformation, particularly for the thienopyrimidine core .

Q. What is the proposed mechanism of action for its biological activity?

While not fully elucidated, preliminary hypotheses suggest:

  • Enzyme inhibition : Interaction with kinase or protease active sites via the thienopyrimidine moiety .
  • Receptor modulation : Piperazine derivatives often target GPCRs or serotonin receptors .
  • Validation : Competitive binding assays (e.g., SPR or fluorescence polarization) are recommended to confirm target affinity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in synthetic yield data across studies?

  • Root-cause analysis :
    • Reagent quality : Impurities in starting materials (e.g., 3,5-dimethylphenyl derivatives) may hinder cyclization .
    • Catalyst deactivation : Pd/C may lose activity if exposed to moisture; pre-treatment with H2_2 is advised .
  • Statistical design : Use DoE (Design of Experiments) to isolate variables (e.g., solvent polarity, temperature) affecting yield .

Q. What computational strategies can predict its pharmacokinetic properties?

  • In silico tools :
    • ADMET prediction : SwissADME or pkCSM to estimate bioavailability, BBB penetration, and CYP450 interactions .
    • Molecular docking : AutoDock Vina to model binding poses with targets like EGFR or PARP .
  • Validation : Compare computational results with in vitro microsomal stability assays .

Q. How does structural modification of the piperazine moiety affect bioactivity?

  • Case study :
    • Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring enhance kinase inhibition but reduce solubility .
    • Bulkier substituents : Ethyl or methoxy groups on piperazine may improve metabolic stability .
  • Methodology : Parallel synthesis of analogs followed by SAR analysis via high-throughput screening .

Q. What are the challenges in analyzing its stability under physiological conditions?

  • Degradation pathways :
    • Hydrolysis : Susceptibility of the ester group in acidic/basic conditions (pH 2–9) .
    • Oxidation : Thioether linkage may degrade under ROS-rich environments (e.g., simulate with H2_2O2_2) .
  • Analytical solutions : LC-MS to track degradation products and quantify half-life .

Q. How can in vitro activity data be correlated with in vivo efficacy?

  • Preclinical workflow :
    • In vitro : Dose-response assays (IC50_{50}) in cancer cell lines (e.g., MCF-7, HeLa) .
    • In vivo : Xenograft models with pharmacokinetic-pharmacodynamic (PK-PD) modeling to optimize dosing .
  • Key metrics : Plasma protein binding and tissue distribution profiles via radiolabeled tracer studies .

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